Ziprasidone
Description
Contextualization within Contemporary Psychopharmacology
Within contemporary psychopharmacology, ziprasidone (B1663615) is recognized as a second-generation antipsychotic (SGA). cambridge.orgresearchgate.net SGAs are distinguished from older, first-generation antipsychotics (FGAs) by their broader receptor binding profiles, which are hypothesized to contribute to a different efficacy and tolerability spectrum. psychiatrist.comjpsychopathol.it While FGAs primarily target dopamine (B1211576) D2 receptors, SGAs like this compound interact with a range of neurotransmitter receptors, including various serotonin (B10506) (5-HT) receptor subtypes in addition to dopamine receptors. drugbank.compsychiatrist.compsychopharmacologyinstitute.com This multi-receptor activity is a key aspect of their contextualization within modern psychopharmacological research. This compound's specific receptor binding profile, including high affinity for dopamine D2 and D3, serotonin 5HT2A, 5HT2C, 5HT1A, 5HT1D, and α1-adrenergic receptors, and moderate affinity for the histamine (B1213489) H1 receptor, differentiates it from other agents in its class. psychopharmacologyinstitute.comfda.gov
Evolution of Research Paradigms for Understanding Drug Action Mechanisms
The evolution of research paradigms for understanding drug action mechanisms in psychopharmacology has shifted from a singular focus on dopamine blockade to a more nuanced understanding of complex neurotransmitter interactions. Early research on antipsychotics heavily emphasized the role of dopamine D2 receptor antagonism in treating psychotic symptoms. jpsychopathol.it However, the limitations of FGAs, particularly in addressing negative and cognitive symptoms and their propensity for causing motor side effects, spurred the development of SGAs and necessitated new research approaches. jpsychopathol.it
Research paradigms evolved to investigate the interplay between dopamine and serotonin systems, as well as other neurotransmitter systems. Positron Emission Tomography (PET) studies, for instance, have been instrumental in visualizing and quantifying receptor occupancy by antipsychotic medications in the living brain. psychiatryonline.org These studies have provided insights into how drugs like this compound bind to and occupy target receptors in vivo, contributing to a better understanding of their potential mechanisms of action. psychiatryonline.org For this compound, PET studies have shown dose-dependent dopamine D2 receptor occupancy and high occupancy of cortical 5-HT2 receptors. psychiatryonline.org
The investigation of this compound's activity at multiple serotonin receptors, such as 5-HT1A agonism and 5-HT2A and 5-HT1D antagonism, reflects this evolved research paradigm. drugbank.compsychopharmacologyinstitute.comfda.gov These interactions are explored for their potential roles in modulating mood, improving cognitive function, and affecting negative symptoms, moving beyond the traditional dopamine hypothesis of psychosis. drugbank.compsychiatrist.com Furthermore, research has examined this compound's impact on serotonin and norepinephrine (B1679862) reuptake, suggesting potential antidepressant and anxiolytic activity, further illustrating the shift towards understanding the broader neurobiological effects of psychopharmacological agents. drugbank.compsychopharmacologyinstitute.com The development and study of novel formulations, such as this compound nanoparticles, also represent an evolution in research aimed at addressing challenges like drug solubility and exploring new delivery methods. mdpi.com
Data Table: In vitro Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D2 | 4.8 |
| Dopamine D3 | 7.2 |
| Serotonin 5HT2A | 0.4 |
| Serotonin 5HT2C | 1.3 |
| Serotonin 5HT1A | 3.4 |
| Serotonin 5HT1D | 2 |
| α1-adrenergic | 10 |
| Histamine H1 | 47 |
| Muscarinic M1 | >1000 (IC50 >1 µM) |
Source: Based on in vitro binding affinity data. psychopharmacologyinstitute.comfda.gov
Detailed Research Findings:
Research findings on this compound highlight its unique receptor binding profile compared to other atypical antipsychotics. Studies have indicated that this compound has a higher 5-HT2A/D2 receptor affinity ratio than some other SGAs. drugbank.compsychiatrist.com This characteristic has been correlated with a potentially lower propensity for extrapyramidal symptoms and possible activity against negative symptoms of schizophrenia. psychiatrist.com
PET studies have provided in vivo data on receptor occupancy. For example, studies in patients with schizophrenia have shown that single oral doses of this compound result in dose-dependent dopamine D2 receptor occupancy and high occupancy of cortical 5-HT2 receptors. psychiatryonline.org One study indicated that single doses of 20-40 mg of this compound resulted in D2 occupancy greater than 60% at 5 hours, while cortical 5-HT2 receptors were nearly saturated 4 hours after a 40 mg dose. psychiatryonline.org These findings support the in vitro binding data and contribute to understanding the pharmacological basis of this compound's effects.
Research also suggests that this compound's affinity for 5-HT1A receptors and its inhibition of serotonin and norepinephrine reuptake may contribute to beneficial effects on mood and cognitive function, aspects increasingly explored in contemporary psychopharmacology research. drugbank.compsychiatrist.comcambridge.orgpsychopharmacologyinstitute.com Studies investigating the cognitive effects of this compound in patients with schizophrenia have reported improvements in multiple cognitive domains, such as attention/vigilance, episodic memory, executive function, and visuomotor speed. researchgate.net These cognitive improvements are considered important for functional outcomes in patients. researchgate.net
Molecular and Receptor-Level Pharmacology of this compound
This compound is classified as an atypical antipsychotic agent with a distinct receptor binding profile. Its pharmacological activity is primarily mediated through interactions with a variety of dopamine and serotonin receptors, as well as exhibiting moderate affinity for other receptors and inhibiting the reuptake of certain monoamines. drugbank.compsychopharmacologyinstitute.com This unique profile is thought to contribute to its effects. drugbank.com
Receptor Binding Affinities and Selectivity Profile
This compound demonstrates high in vitro binding affinity for several key receptors, including dopamine D2 and D3 receptors, and a range of serotonin receptors such as 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C. psychopharmacologyinstitute.comfda.govmedex.com.bd It functions as an antagonist at D2, 5-HT2A, and 5-HT1D receptors, while acting as an agonist at the 5-HT1A receptor. psychopharmacologyinstitute.comfda.govmedex.com.bd Additionally, this compound inhibits the synaptic reuptake of serotonin and norepinephrine. psychopharmacologyinstitute.comfda.govmedex.com.bd
Dopaminergic Receptor Interactions
This compound exhibits high binding affinity for dopamine D2 and D3 receptors. psychopharmacologyinstitute.comfda.govmedex.com.bd
This compound shows high in vitro binding affinity for the dopamine D2 receptor, with reported Ki values around 4.8 nM. psychopharmacologyinstitute.comfda.govmedex.com.bd This antagonism of dopamine D2 receptors in the mesolimbic pathway is considered a key mechanism for the reduction of positive symptoms associated with certain conditions. nih.govnih.gov In vivo studies using positron emission tomography (PET) have examined the occupancy of D2 receptors by this compound in patients. psychiatryonline.orguni-mainz.de These studies provide in vivo evidence regarding the extent of D2 receptor blockade at therapeutic doses. psychiatryonline.orguni-mainz.de
Here is a table summarizing representative in vitro binding affinity data for the dopamine D2 receptor:
| Receptor | Binding Affinity (Ki) | Unit | Source |
| Dopamine D2 | 4.8 | nM | psychopharmacologyinstitute.comfda.govmedex.com.bd |
This compound also demonstrates high in vitro binding affinity for the dopamine D3 receptor, with reported Ki values around 7.2 nM. psychopharmacologyinstitute.comfda.govmedex.com.bd Studies have investigated the binding properties of this compound at D2/D3 receptors in both striatal and extrastriatal regions. uni-mainz.de
Here is a table summarizing representative in vitro binding affinity data for the dopamine D3 receptor:
| Receptor | Binding Affinity (Ki) | Unit | Source |
| Dopamine D3 | 7.2 | nM | psychopharmacologyinstitute.comfda.govmedex.com.bd |
Serotonergic Receptor Interactions
This compound interacts potently with several serotonin receptor subtypes. drugbank.comnih.gov
This compound exhibits high binding affinity for the serotonin 5-HT1A receptor. drugbank.compsychopharmacologyinstitute.commedex.com.bdnih.govpsychiatryonline.orgnih.govpharmacytimes.comoup.comnih.govdrugbank.com Reported in vitro Ki values for the 5-HT1A receptor are around 3.4 nM. psychopharmacologyinstitute.comfda.govmedex.com.bdnih.gov Unlike its antagonistic action at many other receptors, this compound functions as an agonist at the 5-HT1A receptor. psychopharmacologyinstitute.comfda.govmedex.com.bdnih.govdrugbank.comcapes.gov.br This partial agonist activity at 5-HT1A receptors has been demonstrated in various in vitro and in vivo studies. nih.govdrugbank.com
Here is a table summarizing representative in vitro binding affinity data for the serotonin 5-HT1A receptor:
| Receptor | Binding Affinity (Ki) | Unit | Source |
| Serotonin 5-HT1A | 3.4 | nM | psychopharmacologyinstitute.comfda.govmedex.com.bdnih.gov |
This compound also shows high binding affinity for the serotonin 5-HT1D receptor. drugbank.compsychopharmacologyinstitute.commedex.com.bdnih.govpsychiatryonline.orgoup.comdrugbank.com Reported in vitro Ki values for the 5-HT1D receptor are around 2 nM. psychopharmacologyinstitute.comfda.govmedex.com.bd this compound acts as an antagonist at the 5-HT1D receptor. psychopharmacologyinstitute.comfda.govmedex.com.bdcapes.gov.brresearchgate.net
Here is a table summarizing representative in vitro binding affinity data for the serotonin 5-HT1D receptor:
This compound is an atypical antipsychotic characterized by a distinctive receptor binding profile, which is thought to underlie its therapeutic effects in conditions such as schizophrenia and bipolar disorder. Its pharmacological activity is primarily mediated through its interactions with a variety of neurotransmitter receptors, particularly those for serotonin, dopamine, adrenergic agents, and histamine. wikipedia.orgnih.govdrugbank.comnih.gov
Molecular and Receptor-Level Pharmacology of this compound
This compound's pharmacological profile is defined by its binding affinities and functional activity at several key receptors in the central nervous system. drugbank.compsychiatrist.com This multi-receptor action distinguishes it from some older antipsychotics and is hypothesized to contribute to its efficacy and tolerability profile. drugbank.compsychiatrist.comnih.govresearchgate.net
Serotonin 5-HT2A Receptor Affinity
This compound exhibits high binding affinity for the serotonin 5-HT2A receptor. nih.govpsychiatrist.comresearchgate.netfda.govresearchgate.netnih.govresearchgate.netcapes.gov.brnih.gov Research indicates that this compound functions as an antagonist at the 5-HT2A receptor. fda.govresearchgate.netresearchgate.netcapes.gov.br This antagonism is considered a significant aspect of its mechanism of action, particularly in the context of its antipsychotic effects and its potential to mitigate extrapyramidal symptoms. nih.govpsychiatrist.comresearchgate.netresearchgate.netnih.gov Studies, including PET studies in patients with schizophrenia, have shown that this compound occupies a high percentage of 5-HT2A receptors in vivo. nih.gov The in vitro affinity of this compound for 5-HT2A receptors is notably higher than its affinity for dopamine D2 receptors. researchgate.netnih.gov
Serotonin 5-HT2C Receptor Affinity
This compound also demonstrates potent interaction and high affinity for the serotonin 5-HT2C receptor. drugbank.compsychiatrist.comnih.govfda.govresearchgate.netresearchgate.netcapes.gov.br It acts as an antagonist at this receptor subtype. drugbank.comfda.govresearchgate.netcapes.gov.br The antagonism of 5-HT2C receptors by this compound is suggested to play a role in modulating mood, improving cognition, and potentially contributing to antidepressant and anxiolytic effects. drugbank.compsychiatrist.comnih.govnih.gov Studies indicate that this compound's affinity for the 5-HT2C receptor is significantly higher than its affinity for the D2 receptor. psychiatrist.comnih.gov
Adrenergic Receptor Interactions
This compound interacts with adrenergic receptors, specifically showing affinity for alpha-1 and alpha-2 subtypes. nih.gov
Alpha-1 Adrenergic Receptor Affinity
This compound has affinity for the alpha-1 adrenergic receptor. nih.govdrugbank.comnih.govpsychiatrist.comfda.govresearchgate.netnih.govnih.govprobes-drugs.orgmims.comnih.govtaylorandfrancis.comactaspsiquiatria.esisciii.es It functions as an antagonist at this receptor. fda.govresearchgate.net Studies classify this affinity as moderate or low compared to its affinity for other receptors like 5-HT2A or D2. drugbank.compsychiatrist.comfda.govnih.govactaspsiquiatria.esclevelandclinicmeded.com The antagonism of alpha-1 adrenergic receptors is sometimes associated with effects such as orthostatic hypotension. drugbank.comfda.govnih.govactaspsiquiatria.es
Alpha-2 Adrenergic Receptor Affinity
Research indicates that this compound has very low affinity for alpha-2 adrenergic receptors. clevelandclinicmeded.com
Histaminergic Receptor Interactions
This compound interacts with histaminergic receptors, particularly the H1 subtype. nih.gov
Histamine H1 Receptor Affinity
This compound exhibits affinity for the histamine H1 receptor. nih.govdrugbank.comnih.govpsychiatrist.comfda.govresearchgate.netnih.govnih.govprobes-drugs.orgmims.comnih.govactaspsiquiatria.esisciii.esclevelandclinicmeded.com Its affinity for the H1 receptor is generally described as moderate or low. drugbank.compsychiatrist.comfda.govnih.govactaspsiquiatria.esclevelandclinicmeded.com Antagonism of the H1 receptor is often linked to effects such as somnolence. nih.govfda.gov
Here is a summary of reported binding affinities (Ki values) for this compound at the specified receptors:
| Receptor Type | Subtype | Affinity (Ki, nM) | Functional Activity | Source(s) |
| Serotonin | 5-HT2A | 0.4 | Antagonist | fda.gov |
| 5-HT2C | 1.3 | Antagonist | fda.gov | |
| Adrenergic | Alpha-1 | 10 | Antagonist | fda.gov |
| Alpha-2 | Very low affinity | Not specified | clevelandclinicmeded.com | |
| Histaminergic | H1 | 47 | Antagonist | fda.gov |
Note: Affinity values (Ki) can vary between studies depending on the methodology used.
This compound is an atypical antipsychotic agent characterized by a distinct pharmacological profile involving interactions with several neurotransmitter receptors, primarily within the dopamine and serotonin systems. drugbank.comfda.govresearchgate.net Its activity at these receptors is believed to underlie its therapeutic effects. fda.gov
Properties
CAS No. |
146929-27-7 |
|---|---|
Molecular Formula |
C9H11ClO3 |
Origin of Product |
United States |
Molecular and Receptor Level Pharmacology of Ziprasidone
Functional Receptor Activity (Agonism, Antagonism, Inverse Agonism) Ziprasidone (B1663615) functions as an antagonist at several key receptors and as an agonist at one significant serotonin (B10506) receptor subtype.fda.govpsychopharmacologyinstitute.comncats.io
Serotonin 5-HT2C Receptor Antagonism
This compound demonstrates high in vitro binding affinity for the serotonin 5-HT2C receptor, with a reported Ki value of 1.3 nM. fda.govpsychopharmacologyinstitute.com It functions as an antagonist at this receptor subtype. fda.govpsychopharmacologyinstitute.com Potent interaction with 5-HT2C receptors in human brain tissue is a characteristic of this compound. psychiatrist.compsychiatrist.com This antagonism is theoretically associated with potential benefits in modulating mood and improving cognition. psychiatrist.compsychiatrist.com Due to its high affinity for 5-HT2C receptors relative to D2 receptors, this compound may exert considerable 5-HT2C antagonism even at clinically effective doses that also achieve D2 blockade. psychiatrist.com At lower doses, this compound might cause 5-HT2C antagonism without substantial D2 antagonism. psychiatrist.com
Neurotransmitter Transporter Interactions
In addition to its receptor binding profile, this compound also interacts with neurotransmitter transporters, inhibiting the reuptake of serotonin and norepinephrine (B1679862). fda.govpsychopharmacologyinstitute.comresearchgate.net
Serotonin Transporter (SERT) Reuptake Inhibition
This compound inhibits the synaptic reuptake of serotonin. fda.govpsychopharmacologyinstitute.com Studies indicate that this compound inhibits serotonin transporters with an affinity comparable to that of imipramine (B1671792) and amitriptyline. psychiatryonline.org This inhibition of the serotonin transporter (5-HTT) and synaptic 5-HT reuptake is a notable aspect of this compound's pharmacological profile. unizg.hr While this compound has the highest potency among atypical antipsychotics to block 5-HTT in vitro, studies investigating its effect on platelet 5-HT concentration in patients have not consistently shown a decrease, suggesting that the in vivo effect on SERT at therapeutic doses might be less pronounced or require higher doses to be evident. unizg.hr Structural analysis has shown that this compound binds in the inward-facing binding pocket of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). cas.cncas.cnnih.gov The binding mode in SERT is not affected by a structural difference in the bottleneck region that impacts the binding of other inhibitors like bupropion. cas.cn
Norepinephrine Transporter (NET) Reuptake Inhibition
This compound also inhibits the synaptic reuptake of norepinephrine. fda.govpsychopharmacologyinstitute.com This moderate affinity for norepinephrine reuptake sites is suggested to contribute to potential antidepressant and anxiolytic activity. psychiatrist.compsychiatrist.com this compound demonstrates weak activity at the norepinephrine transporter. nih.gov Similar to its interaction with SERT, this compound inhibits neuronal uptake of norepinephrine. researchgate.net Recent structural studies using cryo-electron microscopy have revealed that this compound binds in the inward-facing binding pocket of the human norepinephrine transporter (NET). cas.cncas.cnnih.gov This binding mode stabilizes NET in its inward-facing state. nih.gov
Key Binding Affinity Data (Ki values in nM)
| Receptor/Transporter | Affinity (Ki, nM) | Function | Source |
| Dopamine (B1211576) D2 | 4.8 | Antagonist | fda.govpsychopharmacologyinstitute.com |
| Dopamine D3 | 7.2 | High affinity | fda.govpsychopharmacologyinstitute.com |
| Serotonin 5HT1A | 3.4 | Agonist | fda.govpsychopharmacologyinstitute.com |
| Serotonin 5HT1D | 2 | Antagonist | fda.govpsychopharmacologyinstitute.com |
| Serotonin 5HT2A | 0.4 | Antagonist | fda.govpsychopharmacologyinstitute.com |
| Serotonin 5HT2C | 1.3 | Antagonist | fda.govpsychopharmacologyinstitute.com |
| Histamine (B1213489) H1 | 47 | Moderate affinity | fda.govpsychopharmacologyinstitute.com |
| Alpha-1 adrenergic | 10 | High affinity | fda.govpsychopharmacologyinstitute.com |
| SERT | Inhibits reuptake | Inhibition | fda.govpsychopharmacologyinstitute.comresearchgate.net |
| NET | Inhibits reuptake | Inhibition | fda.govpsychopharmacologyinstitute.comresearchgate.net |
Note: Ki values represent binding affinity, where a lower value indicates higher affinity. The specific Ki values may vary slightly depending on the study and methodology used.
Preclinical Pharmacodynamics and Neurobiological Effects
Effects on Neurotransmission and Neurochemistry in Animal Models
Research in animal models, particularly rats, has shed light on ziprasidone's impact on neurotransmission and neurochemical pathways.
Dopamine (B1211576) Release Modulation in Prefrontal Cortex (e.g., in rats)
Studies in rats have demonstrated that This compound (B1663615) can enhance dopamine release in the prefrontal cortex. This effect is thought to be mediated, at least in part, by its agonist activity at serotonin (B10506) 5-HT1A receptors. Low doses of this compound have been shown to increase dopamine release in the prefrontal cortex to a similar extent as in the striatum, while higher doses result in a more preferential effect on cortical dopamine release. nih.gov The increase in dopamine release in the prefrontal cortex produced by this compound is mediated by 5-HT1A receptor activation. nih.gov This finding aligns with the understanding that 5-HT1A receptor activation can increase dopamine release in the frontal cortex, potentially contributing to improvements in negative and cognitive symptoms. oup.com This action in the prefrontal cortex is considered a potentially desirable pharmacologic action for addressing cognitive and mood symptoms. psychiatrist.com
Neurochemical Effects in Animal Models (e.g., pERK1/2, Bcl-2 expression)
This compound has been shown to influence neurochemical markers in animal models, particularly in the context of stress and anxiety. In a rat model of PTSD induced by enhanced single prolonged stress (ESPS), administration of this compound restored the protein expression of pERK1/2 and Bcl-2 in the hippocampus. nih.govresearchgate.net Mild concentrations of this compound also promoted the in vitro proliferation of hippocampal-derived neural stem cells (NSCs) and increased the levels of pERK1/2 and Bcl-2 in these cells. nih.govresearchgate.net The observed effects of this compound on pERK1/2 and Bcl-2 were inhibited by U0126, an inhibitor of the ERK signaling pathway, suggesting the involvement of this cascade. nih.govresearchgate.net Bcl-2 is an anti-apoptotic protein that plays a role in protecting against neural cell death and is a downstream target of the MAPK/ERK pathways. researchgate.net These findings suggest that this compound's effects on anxiety-like behaviors in this model may involve the modulation of the ERK1/2 signaling cascade and the upregulation of neuroprotective proteins like Bcl-2 in the hippocampus. nih.gov
Table 1: Effects of this compound on Neurochemical Markers in Rat Hippocampus (ESPS Model)
| Marker | Effect of ESPS (Vehicle) | Effect of this compound (Post-ESPS) | Inhibition by U0126 |
| pERK1/2 | Decreased | Restored/Increased | Yes |
| Bcl-2 | Decreased | Restored/Increased | Yes |
| NSC Proliferation (in vitro) | - | Promoted | Yes |
Note: Data is based on findings in a rat model of PTSD induced by enhanced single prolonged stress. nih.govresearchgate.netresearchgate.net
Behavioral Pharmacology in Preclinical Models
Animal models are widely used to predict the potential efficacy of antipsychotic drugs by assessing their effects on various behaviors. cpn.or.krscielo.br
Attenuation of Dopamine Agonist-Induced Locomotor Activation and Stereotypy
Dopamine agonists, such as amphetamine and apomorphine, induce behavioral changes in rodents, including increased locomotor activity and stereotypies, which are repetitive motor actions. scielo.br These behaviors are thought to be related to the positive symptoms of schizophrenia. scielo.br Antipsychotic drugs are known to attenuate or block these effects. cpn.or.krscielo.br this compound has been shown to potently antagonize dopamine agonist-induced locomotor activation and stereotypy in animal models. nih.govhres.caresearchgate.net This attenuation is considered a measure of central dopamine D2 receptor antagonism and is predictive of antipsychotic efficacy. nih.govhres.ca
Effects on Anxiety-Like Behaviors in Rat Models (e.g., PTSD model)
Preclinical studies have investigated the effects of this compound on anxiety-like behaviors, particularly in stress-related models. In a rat model of PTSD induced by enhanced single prolonged stress, this compound treatment was found to ameliorate anxiety-like behaviors. nih.govresearchgate.netoup.com This was evidenced by the reversal of anxiety-like behaviors in rats exposed to the stress paradigm. nih.govresearchgate.net These findings suggest a potential anxiolytic effect of this compound in the context of trauma-induced anxiety. oup.com
Table 2: Summary of this compound's Behavioral Effects in Preclinical Models
| Behavioral Model | Effect of this compound | Predictive Value for Antipsychotic Activity |
| Conditioned Avoidance Responding | Potent Antagonism | High |
| Dopamine Agonist-Induced Locomotion | Attenuation/Antagonism | Yes (D2 antagonism) |
| Dopamine Agonist-Induced Stereotypy | Attenuation/Antagonism | Yes (D2 antagonism) |
| Anxiety-Like Behaviors (PTSD model) | Amelioration of anxiety-like behaviors | Potential Anxiolytic Effect |
Catalepsy Induction Potential in Animals
This compound has been shown to have a relatively weak potency for inducing catalepsy in animals. hres.cahres.canih.govresearchgate.net This is in contrast to its potent antagonism of conditioned avoidance responding and dopamine receptor agonist-induced locomotor activation and stereotypy, which are preclinical indicators of antipsychotic activity. hres.cahres.canih.govresearchgate.net Studies comparing this compound to other antipsychotic agents have investigated its cataleptogenic potential. When administered alone, this compound has been reported to produce marked catalepsy in rats in some studies. nih.gov However, the prediction of antipsychotic efficacy without severe motor side effects is supported by its relatively weak potency to produce catalepsy compared to its other potent antagonistic actions. nih.govresearchgate.net The activation of 5-HT1A receptors is suggested to play a role in attenuating catalepsy induced by D2 receptor blockade. nih.gov When 5-HT1A receptors were blocked with an antagonist (WAY100635), the catalepsy induced by this compound was accentuated. nih.govscience.gov
Effects on Fat Metabolism in Model Organisms (e.g., C. elegans)
Studies using the nematode Caenorhabditis elegans (C. elegans) have investigated the effects of this compound on fat metabolism. This compound has been shown to reduce fat depots in C. elegans. nih.govplos.org This effect was observed as a dose-dependent reduction in fluorescence when worms were stained with vital dyes such as Nile red, BODIPY, and LipidTox. nih.govplos.orgnih.govufmg.br The decrease in fluorescence was noted after 24 hours of this compound treatment. nih.govplos.org Interestingly, this compound did not appear to alter behaviors related to energetic balance, such as pharyngeal pumping rate or defecation cycle intervals, suggesting that the fat reduction is not due to decreased food intake. nih.govplos.orgresearchgate.net The effects of this compound on lipid accumulation in C. elegans appear to be dependent on the transcription factors DAF-16 and CRH-1 (orthologs of human DAF-16 and CREB, respectively), as this compound did not alter lipid accumulation in daf-16 or crh-1 deletion mutants. plos.orgnih.gov This highlights that DAF-16 and CREB transcription factors are essential for the this compound-induced reduction in fat stores in C. elegans. plos.orgnih.gov
Cellular and Subcellular Mechanisms
Intracellular Signaling Pathway Modulation
Antipsychotic drugs, including this compound, have been shown to modulate various intracellular signaling pathways. termedia.plcpn.or.kr These pathways are crucial for neuronal functions, including gene expression regulation, protein synthesis, and receptor modulation, contributing to synaptic plasticity. cpn.or.kr
ERK1/2 Signaling Cascade
This compound has been reported to influence the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling cascade. Studies in cell lines expressing human serotonin 5-HT1A or dopamine D2S receptors have shown that this compound exhibits agonist properties at serotonin 5-HT1A receptors, leading to the phosphorylation of ERK1/2. nih.gov Specifically, this compound showed an Emax value of 56% effect of 10 µM 5-HT at serotonin 5-HT1A receptors in these cell lines. nih.gov At dopamine D2S receptors, this compound attenuated dopamine-induced ERK phosphorylation with a pKB value of 7.7. nih.gov In a rat model of PTSD, this compound administration was found to restore the protein expression of pERK1/2 in the hippocampus. nih.govwpunj.edu The observed effects of this compound on anxiety-like behaviors and neurogenesis in this model were inhibited by U0126, an inhibitor of the ERK pathway, suggesting a critical role for the ERK1/2 signaling cascade in these effects. nih.govwpunj.edu this compound has also been shown to inhibit the phosphorylation of Erk, a key step in the MAPKs pathway, in the context of pancreatic adenocarcinoma cells. researchgate.net
Bcl-2 Expression Regulation
This compound has been shown to influence the expression of Bcl-2, an anti-apoptotic protein. In a rat model of PTSD, this compound administration was found to restore the protein expression of Bcl-2 in the hippocampus. nih.govwpunj.edu Furthermore, in vitro studies using hippocampal-derived neural stem cells (NSCs) showed that mild concentrations of this compound increased the levels of Bcl-2 in these cells. nih.gov The effects of this compound on Bcl-2 expression in the rat model were inhibited by U0126, indicating a potential link between ERK signaling and Bcl-2 regulation by this compound. nih.govwpunj.edu Other research has indicated that atypical antipsychotics can modulate the expression of Bcl-2 family genes. nih.govpharmgkb.orgfrontiersin.org For example, studies have shown that some atypical antipsychotics, including this compound in some contexts, may exert antioxidant effects through modulating the expression of proteins like Bax (a pro-apoptotic protein). nih.gov
Glycogen Synthase Kinase-3 (GSK-3) Signaling
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active enzyme involved in numerous intracellular signaling pathways, including those relevant to neuronal function and mood disorders. nih.govtandfonline.comoup.com Accumulating evidence suggests that abnormal GSK-3 activity may play a role in psychiatric disorders such as schizophrenia and bipolar disorder. tandfonline.comnih.gov Inhibition of GSK-3 activity has emerged as a potential therapeutic strategy for these conditions. tandfonline.comcpn.or.kr
Atypical antipsychotics, including this compound, have been shown to regulate GSK-3 activity. Studies in mice have demonstrated that acute treatment with this compound can increase the levels of phosphorylated GSK-3β (phospho-Ser9-GSK-3β) in various brain regions, including the cortex, hippocampus, striatum, and cerebellum. frontiersin.orgresearchgate.netcapes.gov.br Phosphorylation of GSK-3 at this serine residue is known to inhibit its activity. tandfonline.comresearchgate.net This suggests that this compound may inhibit GSK-3 activity by promoting its inhibitory phosphorylation. frontiersin.orgresearchgate.netcapes.gov.br
The regulation of GSK-3β phosphorylation at Ser9 appears to be a shared effect among several atypical antipsychotics. researchgate.netcapes.gov.br This effect may contribute to the pharmacological mechanisms underlying the therapeutic actions of atypical antipsychotics in mood disorders. researchgate.net
Tumor Necrosis Factor-alpha (TNF-α)/NLRP3 Inflammasome Pathway (in atrial myocytes)
Research indicates that this compound can influence the Tumor Necrosis Factor-alpha (TNF-α)/NLRP3 inflammasome pathway, particularly in the context of atrial myocytes. Studies in rabbit atrial myocytes have shown that this compound treatment leads to the upregulation of TNF-α and NLRP3. researchgate.netnih.govnih.govsciprofiles.comresearchgate.net The NLRP3 inflammasome is a multiprotein complex that plays a key role in the inflammatory response. mdpi.com Activation of this pathway can lead to the release of proinflammatory cytokines. nih.gov
The upregulation of TNF-α and NLRP3 in this compound-treated atrial myocytes is suggested to contribute to enhanced oxidative stress and intracellular calcium (Ca2+) and sodium (Na+) dysregulation, which may provide proarrhythmogenic substrates. researchgate.netnih.govnih.govsciprofiles.comresearchgate.net The activation of the TNF-α/NLRP3 inflammasome pathway in atrial myocytes treated with this compound is also linked to increased levels of phosphorylated calcium/calmodulin-dependent protein kinase II (CaMKII). researchgate.netnih.govnih.govsciprofiles.comresearchgate.net
Furthermore, this compound has been shown to trigger inflammasome signaling via the PI3K/Akt/mTOR pathway in atrial myocytes, promoting atrial arrhythmia. researchgate.netmdpi.comnih.gov Inhibition of NLRP3 with MCC950 suppressed this compound-induced triggered activity and reduced reactive oxygen species production in atrial myocytes. nih.gov
MAPKs Pathway (p38 and Erk phosphorylation inhibition in cancer cells)
Studies investigating the effects of this compound in cancer cells have indicated its influence on the Mitogen-Activated Protein Kinases (MAPKs) pathway, specifically the inhibition of p38 and Erk phosphorylation. The MAPKs pathway is involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. imrpress.comfrontiersin.org
In certain cancer cell lines, this compound has been shown to inhibit the phosphorylation of both p38 and Erk. researchgate.netfrontiersin.org These findings suggest that this compound may exert effects on cancer cell growth and survival by modulating these key components of the MAPKs pathway. researchgate.net The inhibition of p38 and Erk phosphorylation by this compound has been observed in the context of disrupting glutamine metabolism and affecting the cellular redox balance in pancreatic cancer cells. researchgate.net
Effects on Oxidative Stress and Ion Homeostasis
Reactive Oxygen Species (ROS) Production (in atrial myocytes)
This compound treatment has been associated with increased production of reactive oxygen species (ROS) in atrial myocytes. Studies in rabbit atrial myocytes demonstrated elevated levels of both cytosolic and mitochondrial ROS following exposure to this compound. researchgate.netnih.govnih.govsciprofiles.comresearchgate.net
Enhanced ROS production in atrial myocytes treated with this compound is suggested to contribute to intracellular Ca2+ and Na+ dysregulation and the activation of the TNF-α/NLRP3 inflammasome pathway, potentially leading to atrial arrhythmogenesis. researchgate.netnih.govnih.govsciprofiles.comresearchgate.net The increased ROS production is also linked to the activation of CaMKII, which can lead to enhanced late Na+ current and increased sarcoplasmic reticulum (SR) Ca2+ leak. researchgate.net
Intracellular Calcium (Ca2+) Dysregulation (in atrial myocytes)
This compound has been shown to induce intracellular calcium (Ca2+) dysregulation in atrial myocytes. Research indicates that this compound treatment leads to reduced Ca2+ transient amplitudes and decreased sarcoplasmic reticulum (SR) Ca2+ stores in atrial myocytes. researchgate.netnih.govnih.govsciprofiles.comresearchgate.net Concurrently, an increase in SR Ca2+ leakage has been observed. researchgate.netnih.govnih.govsciprofiles.comresearchgate.net
This dysregulation of intracellular Ca2+ homeostasis, characterized by reduced Ca2+ transients, depleted SR stores, and increased leak, is considered a proarrhythmogenic substrate. researchgate.netnih.govnih.govsciprofiles.comresearchgate.net The altered Ca2+ handling is suggested to result, at least in part, from enhanced oxidative stress and activation of the TNF-α/NLRP3 inflammasome pathway. researchgate.netnih.govnih.govsciprofiles.comresearchgate.net
Intracellular Sodium (Na+) Dysregulation (in atrial myocytes)
Studies have also reported intracellular sodium (Na+) dysregulation in atrial myocytes exposed to this compound. This compound treatment has been associated with an increased cytosolic Na+ level in atrial myocytes. researchgate.netnih.govnih.govsciprofiles.comresearchgate.net This increase in intracellular Na+ is accompanied by an enhanced late Na+ current (INa,L). researchgate.netnih.govnih.govsciprofiles.comresearchgate.net
Impact on Gene Expression and Protein Regulation
This compound has been shown to influence the expression of various genes and proteins, which may contribute to its observed pharmacological effects in preclinical models.
GOT1 Expression (in pancreatic cancer cells)
Research indicates that this compound can affect the expression and activity of Glutamic-oxaloacetic transaminase 1 (GOT1) in pancreatic cancer cells. GOT1 is a key enzyme involved in glutamine metabolism, which is crucial for maintaining the redox state and proliferation of pancreatic ductal adenocarcinoma (PDAC) cells. nih.govnih.gov Studies have demonstrated that this compound effectively inhibits GOT1 activity in a non-competitive manner. nih.gov This inhibition can lead to a disturbance in glutamine metabolism and an imbalance in the redox state of PDAC cells, ultimately inhibiting cell proliferation, preventing migration, and inducing apoptosis. nih.govnih.gov In vivo studies using SW1990 cell-derived xenografts have also shown that this compound exhibits significant antitumor efficacy. nih.gov Furthermore, the anti-proliferative effects of this compound were reduced when GOT1 was knocked down in SW1990 cells, highlighting the role of GOT1 as a target. nih.gov These findings suggest that this compound, as a GOT1 inhibitor, could be a potential lead compound for the treatment of PDAC. nih.gov
| Effect of this compound on Pancreatic Cancer Cells | Observation | Reference |
| Inhibition of GOT1 activity | Non-competitive inhibition observed. | nih.gov |
| Impact on Glutamine Metabolism | Induces disorder and redox state imbalance. | nih.govnih.gov |
| Effect on Cell Proliferation | Inhibits proliferation. | nih.govnih.gov |
| Effect on Cell Migration | Prevents migration. | nih.govnih.gov |
| Induction of Apoptosis | Induces apoptosis. | nih.govnih.gov |
| In vivo Antitumor Efficacy | Significant efficacy observed in xenograft models. | nih.gov |
| Effect of GOT1 Knockdown | Reduced anti-proliferative effects of this compound in SW1990 cells. | nih.gov |
Brain-Derived Neurotrophic Factor (BDNF)
This compound has been investigated for its effects on Brain-Derived Neurotrophic Factor (BDNF) expression. BDNF is a neurotrophic factor that plays a significant role in neuronal survival, growth, differentiation, and synaptic plasticity. mdpi.com Studies in rat models have shown that this compound can influence BDNF levels. For instance, administration of this compound significantly attenuated the decrease in BDNF mRNA expression induced by immobilization stress in the rat hippocampus and neocortex. nih.gov This suggests that this compound might exert a neuroprotective effect by helping to restore stress-induced reductions in BDNF mRNA expression. nih.gov In rat hippocampal neuron cultures exposed to toxic agents, treatment with atypical antipsychotic drugs, including this compound, has been shown to increase BDNF levels. cambridge.org Additionally, in a rat model of focal cerebral ischemia, this compound or a combination of this compound and neural progenitor cells induced the expression of endogenous neurotrophic factors, including BDNF. nih.govnih.gov
| Study Model | Treatment | Effect on BDNF Expression | Reference |
| Immobilization stress in rats | This compound administration | Attenuated stress-induced decrease in BDNF mRNA in hippocampus and neocortex. | nih.gov |
| Rat hippocampal neuron cultures (toxic conditions) | This compound treatment | Increased BDNF levels. | cambridge.org |
| Rat model of focal cerebral ischemia | This compound alone or with neural progenitor cells | Induced expression of endogenous neurotrophic factors, including BDNF. | nih.govnih.gov |
Heme Oxygenase-2
Preclinical studies have explored the impact of this compound on Heme Oxygenase (HO-1), also known as Heme Oxygenase-2 in some contexts. HO-1 is an enzyme involved in the degradation of heme and has protective effects against oxidative stress. Research in PC12 cells, a cell line often used as a neuronal model, demonstrated that this compound treatment promoted the translocation of NF-E2-related factor-2 (Nrf2) from the cytoplasm to the nucleus. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of various antioxidant enzymes, including HO-1. nih.govmdpi.com This translocation activated the expression of Nrf2 target genes, including HO-1. nih.govnih.gov This suggests that this compound may enhance the cellular defense against oxidative stress by activating the Nrf2 pathway and subsequently increasing HO-1 expression. nih.govnih.govresearchgate.net
| Cell Model | Treatment | Effect on Nrf2 Pathway | Effect on HO-1 Expression | Reference |
| PC12 cells | This compound treatment | Promoted Nrf2 translocation from cytoplasm to nucleus. | Activated HO-1 expression. | nih.govnih.gov |
Neuroplasticity and Neurogenesis Research
This compound's effects on neuroplasticity and neurogenesis, particularly in the hippocampus, have been a subject of preclinical investigation.
Modulation of Hippocampal Neurogenesis in Animal Models (e.g., rats, mice)
Studies in animal models have explored the ability of this compound to modulate hippocampal neurogenesis, the process by which new neurons are generated in the hippocampus. In a rat model of post-traumatic stress disorder (PTSD), administration of this compound was found to up-regulate neurogenesis in the hippocampus and in hippocampus-derived neural stem cells. researchgate.netnih.gov Specifically, this compound restored the proliferation of progenitor cells in the hippocampus of these rats. researchgate.netnih.gov In vitro studies using hippocampal-derived neural stem cells from rats also showed that mild concentrations of this compound promoted their proliferation. nih.gov Research using adult neural stem cells isolated from the adult mouse hippocampus indicated that this compound generated significantly more beta-III-tubulin-positive neurons (a marker for immature and mature neurons) compared to haloperidol, a typical antipsychotic. scispace.comresearchgate.net This effect on neurogenesis in murine hippocampal stem cells is thought to be related to this compound's affinity for the 5-HT1A receptor. researchgate.net
| Animal Model | Cell Type / Region Studied | Observed Effect on Neurogenesis | Reference |
| Rat model of PTSD | Hippocampus, Hippocampus-derived NSCs | Up-regulated neurogenesis, restored progenitor cell proliferation. | researchgate.netnih.gov |
| In vitro (Rat hippocampal-derived neural stem cells) | Neural Stem Cells | Mild concentrations promoted proliferation. | nih.gov |
| Adult mouse hippocampus | Adult Neural Stem Cells | Generated significantly more beta-III-tubulin-positive neurons compared to haloperidol. | scispace.comresearchgate.net |
Neuroprotective Actions (e.g., against ischemic neuronal damage in rat hippocampus)
Preclinical research has investigated the neuroprotective effects of this compound, particularly in the context of ischemic neuronal damage. Studies in rat models of transient cerebral ischemia have shown that post-ischemic treatment with this compound reduced ischemic neuronal damage in the hippocampus and dentate gyrus, providing neuroprotection. dergipark.org.trdergipark.org.tr The number of intact hippocampal cells was significantly higher in this compound-treated groups compared to controls. dergipark.org.tr This neuroprotective activity may be partially explained by this compound's agonist activity at 5-HT1A receptors and its effect on BDNF, as previously described. dergipark.org.tr In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), both acute and subchronic treatment with this compound significantly reduced infarct volume and improved neurological functions. nih.govresearchgate.net this compound treatment also prevented severe loss of neuronal marker intensity and attenuated the increase in microglial marker intensity in the infarcted cortical area. nih.gov Co-administration of this compound with neural progenitor cells in a rat model of ischemic brain damage enhanced anti-apoptotic effects and reduced the number of apoptotic cells in the ischemic zone. nih.govnih.gov This combination also diminished microglial aggregation and increased the survival of transplanted neural progenitor cells. nih.govnih.gov
| Animal Model | Insult / Condition | Observed Neuroprotective Effects | Reference |
| Rat transient cerebral ischemia | Ischemic neuronal damage | Reduced damage in hippocampus and dentate gyrus, higher number of intact hippocampal cells. | dergipark.org.trdergipark.org.tr |
| Rat focal cerebral ischemia (MCAO) | Ischemic brain injury | Reduced infarct volume, improved neurological functions, prevented neuronal marker loss, attenuated microglial activation. | nih.govresearchgate.net |
| Rat ischemic brain damage (with neural progenitor cells) | Ischemic brain injury | Enhanced anti-apoptotic effect, reduced apoptotic cells, diminished microglial aggregation, increased neural progenitor cell survival. | nih.govnih.gov |
Effects on Adult Neural Stem Cells Differentiation (in murine hippocampus)
Studies investigating the effects of this compound on adult neural stem cells (ANSCs) derived from the murine hippocampus have shown that this compound can influence their differentiation. Research indicates that this compound generated significantly more beta-III-tubulin-positive neurons during the differentiation of ANSCs isolated from the adult mouse hippocampus compared to haloperidol, a classic antipsychotic drug nih.govresearchgate.net. This observed increase in neurogenesis by this compound is hypothesized to be linked to its affinity for the 5-HT1A receptor, as the inactivation of this receptor by WAY100621 impeded the process nih.govresearchgate.net. These findings suggest a potential clinical relevance for studying this compound's effects within a stem cell paradigm nih.govresearchgate.net.
Another study using hippocampal-derived neural stem cells from rats found that mild concentrations of this compound promoted in vitro proliferation of these cells nih.gov. This study also observed that this compound increased the levels of pERK1/2 and Bcl-2 in neural stem cells, and these effects were inhibited by U0126, suggesting a role for the ERK1/2 signaling cascade nih.gov.
Regulation of Secondary Cell Death after CNS Injury (in vivo models)
The regulation of secondary cell death after central nervous system (CNS) injury has been investigated using in vivo models, including larval zebrafish nih.govresearchgate.net. In contrast to the GABA reuptake inhibitor tiagabine, which decreased injury-induced cell death, this compound was found to increase secondary cell death in larval zebrafish after acute neural injury nih.govresearchgate.net. Specifically, one study reported a 17% increase in secondary cell death in the tectum of larvae treated with this compound compared to vehicle researchgate.net.
Preclinical Pharmacokinetics and Metabolism
Absorption and Distribution in Animal Models
Studies in animal models, such as rats, have investigated the absorption and distribution of ziprasidone (B1663615). Absorption of this compound in rats after oral administration was found to be rapid, with maximal plasma concentrations of the unchanged drug and metabolites typically reached within 1 hour nih.gov.
Bioavailability in Animal Models (e.g., oral vs. intramuscular)
While specific detailed bioavailability data comparing oral and intramuscular administration directly in various animal models were not consistently available across the search results, information on human pharmacokinetics often provides a comparative context. In humans, the absolute bioavailability of an oral 20 mg dose under fed conditions is approximately 60%, with absorption increasing up to two-fold in the presence of food. The bioavailability of this compound administered intramuscularly in humans is 100% fda.govwikipedia.orgpsychopharmacologyinstitute.commims.comnih.govfda.govsahpra.org.za. Preclinical studies in rats have focused on the oral route, demonstrating rapid absorption nih.gov.
Plasma Protein Binding (in vitro, e.g., to albumin and α1-acid glycoprotein)
In vitro studies, including those using human plasma, indicate that this compound is highly bound to plasma proteins, exceeding 99% binding fda.govdrugbank.compsychopharmacologyinstitute.commims.comnih.govfda.govnih.govhres.camdpi.com. The primary proteins involved in this binding are albumin and α1-acid glycoprotein (B1211001) fda.govdrugbank.compsychopharmacologyinstitute.commims.comfda.govnih.govhres.caresearchgate.netscielo.org.mx. The high degree of protein binding suggests that only a small fraction of the drug is unbound and available to exert pharmacological effects or be metabolized and excreted researchgate.netuomustansiriyah.edu.iq.
Volume of Distribution in Animal Models
The mean apparent volume of distribution of this compound has been reported in human studies as approximately 1.5 L/kg fda.govdrugbank.compsychopharmacologyinstitute.commims.comfda.govnih.govhres.camdpi.com. While specific detailed volume of distribution data across various animal models were not extensively provided in the search results, this human data gives an indication of the drug's distribution characteristics, suggesting it distributes beyond the plasma compartment.
Biotransformation Pathways and Metabolites
This compound undergoes extensive biotransformation, with only a small percentage of the administered dose excreted unchanged fda.govdrugbank.comresearchgate.netpsychopharmacologyinstitute.commims.comnih.govnih.govnih.govprobes-drugs.orgdrugs.com. Metabolism primarily occurs in the liver drugbank.compsychopharmacologyinstitute.com.
Role of Aldehyde Oxidase (Predominant Reductive Pathway)
Aldehyde oxidase is a key enzyme involved in the metabolism of this compound, catalyzing the predominant reductive pathway fda.govdrugbank.comresearchgate.netmims.comnih.govmdpi.comdrugs.comfrontiersin.orgnih.govpharmgkb.orgnih.govtandfonline.com. This pathway involves the reduction of the benzisothiazole ring, leading to the formation of dihydrothis compound nih.govtandfonline.com. Dihydrothis compound is then subsequently methylated by thiol methyltransferase to form S-methyldihydrothis compound, a major circulating metabolite psychopharmacologyinstitute.comnih.govdrugs.comnih.govtandfonline.com. Approximately two-thirds of this compound's metabolic clearance is mediated by this reductive pathway catalyzed by aldehyde oxidase and chemical reduction by glutathione (B108866) fda.govresearchgate.netpsychopharmacologyinstitute.commims.comdrugs.comtandfonline.com.
Role of Cytochrome P450 Enzymes (Oxidative Pathways)
Cytochrome P450 (CYP) enzymes are also involved in the metabolism of this compound, primarily through oxidative pathways fda.govdrugbank.comresearchgate.netmims.comnih.govdrugs.comfrontiersin.orgnih.govpharmgkb.orgnih.gov. In vitro studies using human liver microsomes and recombinant enzymes indicate that CYP3A4 is the major CYP isoform contributing to the oxidative metabolism of this compound fda.govpsychopharmacologyinstitute.commims.comdrugs.comfrontiersin.orgnih.gov. CYP1A2 may contribute to a much lesser extent fda.govpsychopharmacologyinstitute.commims.comdrugs.com. These oxidative pathways account for less than one-third of this compound's metabolic clearance fda.govresearchgate.netpsychopharmacologyinstitute.comdrugs.com. Oxidative metabolism can lead to metabolites such as this compound sulfoxide (B87167) and this compound sulfone drugbank.comnih.govnih.govnih.gov.
Here is a summary of some pharmacokinetic parameters:
| Parameter | Value (Human Data) | Source(s) |
| Oral Bioavailability (fed) | ~60% | fda.govwikipedia.orgpsychopharmacologyinstitute.commims.comfda.gov |
| IM Bioavailability | 100% | fda.govwikipedia.orgpsychopharmacologyinstitute.commims.comfda.govsahpra.org.za |
| Plasma Protein Binding | >99% | fda.govdrugbank.compsychopharmacologyinstitute.commims.comnih.govfda.govnih.govhres.camdpi.com |
| Volume of Distribution | ~1.5 L/kg | fda.govdrugbank.compsychopharmacologyinstitute.commims.comfda.govnih.govhres.camdpi.com |
CYP3A4 Involvement
In vitro studies utilizing human liver microsomes and recombinant enzymes indicate that CYP3A4 is the major cytochrome P450 enzyme contributing to the oxidative metabolism of this compound. hres.cafda.govfda.govhpra.iemedsafe.govt.nznih.govhpra.iepsychopharmacologyinstitute.comfda.govpfizer.comsahpra.org.za This enzyme is responsible for approximately one-third of this compound's metabolic clearance. fda.govfda.govpsychopharmacologyinstitute.comresearchgate.netnih.gov
CYP1A2 Contribution
While CYP3A4 is the primary CYP involved in oxidative metabolism, CYP1A2 may contribute to a much lesser extent. hres.cafda.govfda.govhpra.iemedsafe.govt.nz In vitro studies using human liver microsomes showed that this compound is not a substrate for CYP1A2. fda.gov
Identification and Characterization of Major Circulating Metabolites
Preclinical and clinical studies have identified several major circulating metabolites of this compound. The four major circulating metabolites are S-methyl-dihydrothis compound, benzisothiazole piperazine (B1678402) (BITP) sulphoxide, BITP sulphone, and this compound sulphoxide. fda.govfda.govhpra.iehpra.iepsychopharmacologyinstitute.comfda.govpfizer.comsahpra.org.zampa.senps.org.aupfizer.comsahpra.org.zahres.candmctsgh.edu.tw Unchanged this compound accounts for approximately 44% of the total drug-related material in serum. fda.govhpra.iepsychopharmacologyinstitute.comfda.govpfizer.comsahpra.org.zampa.sepfizer.comsahpra.org.zahres.candmctsgh.edu.tw
In rats, major metabolic routes included N-dealkylation, oxidation at the sulfur of the benzisothiazole ring (forming sulfoxide and sulfone), oxidation on the benzisothiazole moiety (other than sulfur), and hydration of the C==N bond followed by sulfur oxidation. nih.gov Gender-related differences in urinary metabolites were observed in Long Evans rats, with N-dealkylation being the major route in males and oxidation at the benzisothiazole ring being major in females. nih.gov
Thiol Methyltransferase Involvement in Metabolite Formation
The formation of S-methyl-dihydrothis compound, a major metabolite, involves a two-step process. fda.govfda.govhpra.iesahpra.org.zampa.sendmctsgh.edu.tw The second step in this pathway is methylation mediated by thiol methyltransferase. fda.govfda.govhpra.iepfizer.comsahpra.org.zampa.sendmctsgh.edu.tw The first step is mediated primarily by chemical reduction by glutathione and enzymatic reduction by aldehyde oxidase. fda.govfda.govhpra.iepfizer.comsahpra.org.zampa.sendmctsgh.edu.tw
Reductive Cleavage via Benzisothiazole Moiety
Reductive cleavage of the benzisothiazole moiety is another metabolic pathway for this compound. nih.govnih.govnih.govresearchgate.net This process involves the addition of two hydrogen atoms at the benzisothiazole moiety. nih.gov Studies in hepatic cytosolic fractions of rats, dogs, and humans identified a major metabolite resulting from this reductive cleavage. nih.gov Aldehyde oxidase, a cytosolic enzyme, has been implicated in the reductive cleavage of the N-S bond in the benzisothiazole ring, leading to the formation of dihydrothis compound, which is subsequently S-methylated. researchgate.net
Excretion Routes in Animal Models
In rats, after oral administration of radiolabeled this compound, the radioactivity was quantitatively recovered over 7 days. nih.gov The percentage of the dose excreted in urine, bile, and feces was approximately 21.6%, 19.2%, and 55.6%, respectively. nih.gov This suggests that at least 41% of the drug was absorbed in rats. nih.gov this compound was extensively metabolized in rats, with only a small amount excreted as unchanged drug. nih.gov
In humans, approximately 20% of the dose is excreted in urine, and approximately 66% is eliminated in feces. fda.govfda.govhpra.iehpra.iepsychopharmacologyinstitute.comfda.govpfizer.comsahpra.org.zampa.senps.org.aupfizer.comsahpra.org.zandmctsgh.edu.twnih.gov Less than 1% of the administered dose is excreted unchanged in urine or feces. fda.govfda.govhpra.iehpra.iepsychopharmacologyinstitute.comfda.govsahpra.org.zanih.govmpa.sepfizer.comsahpra.org.zandmctsgh.edu.tw S-methyl-dihydrothis compound is mainly eliminated in feces, presumably by biliary excretion, with a minor contribution from CYP3A4-catalyzed metabolism. hpra.iemedsafe.govt.nzhpra.iesahpra.org.zampa.sendmctsgh.edu.tw this compound sulphoxide is eliminated through renal excretion and secondary metabolism catalyzed by CYP3A4. hpra.iehpra.iepfizer.comsahpra.org.zampa.sesahpra.org.zandmctsgh.edu.tw
A summary of excretion routes in rats is presented in the table below:
| Excretion Route | Percentage of Dose (Rats) |
| Urine | 21.6% |
| Bile | 19.2% |
| Feces | 55.6% |
Preclinical Drug-Drug Interaction Studies (Enzyme Inhibition/Induction)
In vitro studies utilizing human liver microsomes showed that this compound has little potential to inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. hres.cafda.govfda.govmedsafe.govt.nz This suggests that this compound is unlikely to cause clinically important drug interactions mediated by these enzymes. hres.cafda.govfda.govmedsafe.govt.nz The concentration of this compound required to inhibit CYP2D6 and CYP3A4 in vitro was at least 1000-fold higher than the free concentration expected in vivo. medsafe.govt.nz
Consistent with in vitro findings, in vivo studies have revealed no effect of this compound on the pharmacokinetics of drugs metabolized by these enzymes, such as dextromethorphan (B48470) (a CYP2D6 substrate) or oral contraceptives containing ethinyl estradiol (B170435) (a CYP3A4 substrate). fda.govfda.govhpra.iemedsafe.govt.nzfda.govndmctsgh.edu.tw Co-administration of this compound with lithium also showed no effect on lithium pharmacokinetics. fda.govfda.govndmctsgh.edu.twresearchgate.net
While CYP3A4 is involved in this compound's metabolism, its contribution is less than one-third of the total metabolic clearance, with the majority mediated by aldehyde oxidase. fda.govfda.govpsychopharmacologyinstitute.comresearchgate.netnih.gov This reduces the likelihood of significant pharmacokinetic interactions with CYP3A4 inhibitors or inducers. researchgate.netnih.gov For instance, the potent CYP3A4 inhibitor ketoconazole (B1673606) increased this compound serum concentrations by less than 40% in a phase I trial. hpra.iepfizer.comsahpra.org.zasahpra.org.zandmctsgh.edu.tw Carbamazepine (B1668303), a CYP3A4 inducer, resulted in a decrease of approximately 35% in this compound exposure. sahpra.org.za
In Vitro Enzyme Inhibition Studies (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
In vitro studies utilizing human liver microsomes have investigated the potential of this compound to inhibit major CYP enzymes. These studies generally indicate that this compound has minimal inhibitory effects on CYP1A2, CYP2C9, and CYP2C19. drugs.comfda.govnps.org.aufda.govmedsafe.govt.nzpfizer.com While some in vitro data suggest this compound may be a modest inhibitor of CYP2D6 and CYP3A4, the concentrations required for inhibition are significantly higher than the free drug concentrations typically observed in vivo. nps.org.aumedsafe.govt.nzpfizer.comnih.govhpra.ie This suggests that this compound is unlikely to cause clinically significant drug interactions by inhibiting these enzymes at therapeutic doses. nps.org.aumedsafe.govt.nzpfizer.comnih.govhpra.ie
| CYP Enzyme | In Vitro Inhibition by this compound (Human Liver Microsomes) | Likelihood of Clinically Relevant Inhibition |
| CYP1A2 | Little to no inhibitory effect. drugs.comfda.govnps.org.aufda.govmedsafe.govt.nzpfizer.com | Unlikely nps.org.aumedsafe.govt.nzpfizer.comhpra.ie |
| CYP2C9 | Little to no inhibitory effect. drugs.comfda.govnps.org.aufda.govmedsafe.govt.nzpfizer.com | Unlikely nps.org.aumedsafe.govt.nzpfizer.comhpra.ie |
| CYP2C19 | Little to no inhibitory effect. drugs.comfda.govnps.org.aufda.govmedsafe.govt.nzpfizer.com | Unlikely nps.org.aumedsafe.govt.nzpfizer.comhpra.ie |
| CYP2D6 | Little to modest inhibitory effect observed at high concentrations. nps.org.aumedsafe.govt.nzpfizer.comnih.govhpra.ie | Unlikely at clinically effective doses. nps.org.aumedsafe.govt.nzpfizer.comnih.govhpra.ie |
| CYP3A4 | Little to modest inhibitory effect observed at high concentrations. nps.org.aumedsafe.govt.nzpfizer.comnih.govhpra.ie | Unlikely at clinically effective doses. nps.org.aumedsafe.govt.nzpfizer.comnih.govhpra.ie |
Impact of CYP3A4 Inducers (e.g., Carbamazepine) on this compound Exposure (in vivo animal models)
Carbamazepine, a known inducer of CYP3A4, has been shown in in vivo studies to decrease this compound exposure. drugs.comfda.govhpra.iemedcentral.compharmacytimes.com In a study involving the co-administration of carbamazepine (200 mg twice daily for 21 days) with this compound, a decrease of approximately 35% in the area under the concentration-time curve (AUC) of this compound was observed. drugs.comfda.govhpra.iemedcentral.com Animal studies in Wistar albino rats also explored the interaction between this compound and carbamazepine, indicating that carbamazepine can increase this compound metabolism. rjpbcs.comresearchgate.net While a modest reduction in steady-state this compound exposure (<36%) was noted with carbamazepine induction in one study, it was considered clinically insignificant. researchgate.net
Impact of CYP3A4 Inhibitors (e.g., Ketoconazole, Quercetin) on this compound Metabolism (in vitro and in vivo animal models)
Potent inhibitors of CYP3A4, such as ketoconazole, have been shown to increase this compound exposure. drugs.comfda.govnps.org.aumedsafe.govt.nzmedcentral.compharmacytimes.com Administration of ketoconazole (400 mg once daily for 5 days) increased the AUC and peak plasma concentrations (Cmax) of this compound by approximately 35% to 40%. drugs.comfda.govmedsafe.govt.nzmedcentral.com Other CYP3A4 inhibitors are expected to have similar effects. drugs.comfda.govmedcentral.com
Quercetin (B1663063), a flavonoid, has also been investigated for its impact on this compound metabolism. In vitro experiments using rat and human liver microsomes demonstrated that quercetin significantly inhibited this compound metabolism. nih.govfrontiersin.org In vivo studies in Sprague-Dawley rats showed that co-administration of quercetin led to a marked increase in this compound's AUC, CLz/F, and Cmax. nih.govfrontiersin.orgnih.govresearchgate.net The inhibition mechanism of quercetin on this compound metabolism was characterized as mixed in both rat and human liver microsomes. nih.govfrontiersin.org
| Inhibitor | Study Type | Observed Effect on this compound Exposure (AUC/Cmax) |
| Ketoconazole | In vivo (Human) | Increased by approximately 35-40%. drugs.comfda.govmedsafe.govt.nzmedcentral.com |
| Quercetin | In vitro (Rat/Human Liver Microsomes), In vivo (Rat) | Significant inhibition in vitro; Marked increase in AUC, CLz/F, and Cmax in vivo. nih.govfrontiersin.orgnih.govresearchgate.net |
Aldehyde Oxidase Modulators
Aldehyde oxidase (AOX), a cytosolic enzyme, plays a significant role in the metabolism of this compound, catalyzing the predominant reductive pathway. psychopharmacologyinstitute.comfda.govwikipedia.orgmims.comresearchgate.netnih.gov Approximately two-thirds of this compound's initial metabolism is mediated by AOX, leading to the formation of S-methyldihydrothis compound. psychopharmacologyinstitute.comdrugbank.comfda.govresearchgate.net While in vitro inhibitors of aldehyde oxidase have been identified, there are no reported clinical interactions with AOX inhibitors or inducers. researchgate.netnih.govnih.gov Studies assessing the potential of known in vitro inhibitors of human liver aldehyde oxidase to inhibit the reductive metabolism of this compound to S-methyldihydrothis compound indicated that most did not inhibit this pathway. pharmgkb.org This suggests that AOX inhibitors are unlikely to cause increases in this compound exposure in a clinical setting. pharmgkb.org
P-glycoprotein (P-gp) Substrate Potential (in vitro and animal data)
In vitro and animal data suggest that this compound may be a substrate for P-glycoprotein (P-gp), an efflux transporter. nps.org.aumedsafe.govt.nzpfizer.comhpra.iepfizer.com Studies in P-gp deficient mice models have shown higher brain to plasma concentration ratios of this compound compared to wild-type mice, indicating P-gp activity. nih.gov However, the in vivo relevance of this finding in humans remains unknown. nps.org.aumedsafe.govt.nzpfizer.comhpra.iepfizer.com
Advanced Methodologies and Theoretical Considerations in Ziprasidone Research
In Vitro Receptor Binding Assays and Kinetics (e.g., Ki values, IC50 values)
Ziprasidone's pharmacodynamic profile is characterized by its interactions with a wide range of neurotransmitter receptors. In vitro binding assays have been instrumental in quantifying its affinity for these targets, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values indicate the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to a specific receptor.
This compound (B1663615) exhibits high affinity for several key receptors implicated in the pathophysiology of schizophrenia and other psychiatric disorders. It has a particularly high affinity for the serotonin (B10506) 5-HT2A receptor, with a Ki value of 0.4 nM. nih.gov Its affinity for the dopamine (B1211576) D2 receptor, a primary target for all antipsychotic medications, is also high, with a Ki of 4.8 nM. nih.gov The compound also demonstrates high affinity for dopamine D3 (Ki = 7.2 nM), serotonin 5-HT2C (Ki = 1.3 nM), serotonin 5-HT1A (Ki = 3.4 nM), and serotonin 5-HT1D (Ki = 2 nM) receptors. nih.gov
Furthermore, this compound shows a moderate affinity for the α1-adrenergic receptor (Ki = 10 nM) and the histamine (B1213489) H1 receptor (Ki = 47 nM). nih.gov In contrast, it has a negligible affinity for cholinergic muscarinic M1 receptors, with an IC50 value greater than 1,000 nM. nih.gov Functionally, this compound acts as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors, while it functions as an agonist at the serotonin 5-HT1A receptor. nih.gov It also inhibits the synaptic reuptake of serotonin and norepinephrine (B1679862). nih.gov
| Receptor | Ki (nM) | Functional Activity |
|---|---|---|
| Serotonin 5-HT2A | 0.4 | Antagonist |
| Serotonin 5-HT2C | 1.3 | Data Not Available |
| Serotonin 5-HT1D | 2 | Antagonist |
| Serotonin 5-HT1A | 3.4 | Agonist |
| Dopamine D2 | 4.8 | Antagonist |
| Dopamine D3 | 7.2 | Data Not Available |
| α1-Adrenergic | 10 | Antagonist |
| Histamine H1 | 47 | Antagonist |
| Muscarinic M1 (IC50) | >1000 | Data Not Available |
In Vivo Brain Imaging Techniques in Animal Models (e.g., Positron Emission Tomography for dopamine D2/serotonin 5-HT2 occupancy)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of receptor occupancy in the living brain. Studies utilizing PET have been crucial in translating in vitro binding data for this compound into a more comprehensive understanding of its effects at therapeutic concentrations.
PET studies in human subjects have confirmed that this compound occupies both dopamine D2 and serotonin 5-HT2A receptors in a dose-dependent manner. A key finding from these studies is that this compound demonstrates significantly higher occupancy of 5-HT2A receptors compared to D2 receptors at therapeutic doses. scispace.comresearchgate.net In one study, the mean 5-HT2A receptor occupancy was 76%, while the mean D2 receptor occupancy was 56%. scispace.comresearchgate.net The estimated plasma concentration of this compound required for 50% of the maximal 5-HT2A receptor occupancy was nearly four times lower than that needed for 50% of the maximal D2 receptor occupancy. scispace.comresearchgate.net
A within-subject PET study using [11C]-raclopride was conducted to investigate the occupancy of dopamine D2/3 receptors by this compound over a 24-hour period. The mean occupancies in the putamen were found to be 66% at 5 hours, 39% at 13 hours, and 2% at 23 hours post-dose. researchgate.net The occupancy half-life across different brain regions was determined to be 8.3 hours. researchgate.net The serum level of this compound associated with 50% occupancy of D2/3 receptors was estimated to be 204 nmol/L (84 ng/mL). researchgate.net
These in vivo imaging studies provide critical information that helps to bridge the gap between preclinical pharmacology and clinical efficacy, offering insights into the therapeutic window of the drug.
| Receptor | Mean Occupancy (%) | Time Post-Dose (hours) | Brain Region |
|---|---|---|---|
| Serotonin 5-HT2A | 76 | 12-16 | Cortical |
| Dopamine D2 | 56 | 12-16 | Striatal |
| Dopamine D2/3 | 66 | 5 | Putamen |
| Dopamine D2/3 | 39 | 13 | Putamen |
| Dopamine D2/3 | 2 | 23 | Putamen |
Cell Culture Models for Investigating Cellular Effects (e.g., hippocampal-derived neural stem cells, macrophage cell lines, pancreatic cancer cell lines, atrial myocytes)
Cell culture models provide a controlled environment to investigate the cellular and molecular mechanisms of drug action. Research on this compound has utilized various cell lines to explore its effects beyond neurotransmitter receptor blockade.
In the context of neurogenesis, studies have used adult neural stem cells (ANSCs) derived from the murine hippocampus. One study found that this compound significantly increased the generation of new neurons from these stem cells compared to the first-generation antipsychotic, haloperidol. scispace.comnih.gov This effect was suggested to be mediated by this compound's agonist activity at the 5-HT1A receptor. scispace.com
The effects of this compound have also been investigated in macrophage cell lines. Research has shown that this compound exposure can induce higher levels of reactive oxygen species (ROS) and proinflammatory cytokines in a macrophage cell line model. clinicaltrials.gov
In the field of oncology, the effects of this compound have been studied in pancreatic cancer cell lines. Research has demonstrated that this compound can suppress the proliferation of pancreatic adenocarcinoma cells by targeting the enzyme glutamic-oxaloacetic transaminase 1 (GOT1), which leads to a disruption of glutamine metabolism. nih.govresearchgate.net This inhibition of GOT1 by this compound was shown to be non-competitive. nih.gov
Furthermore, the electrophysiological effects of this compound have been examined using isolated rabbit atrial myocytes. These studies have provided insights into the ionic mechanisms by which this compound may affect cardiac function, showing that it can impact Ca2+ and Na+ homeostasis in these cells. clinicaltrials.gov
Animal Models for Neurobiological and Behavioral Studies (e.g., Sprague-Dawley rats, C57BL mice, C. elegans, rabbit atrial myocytes)
Animal models are indispensable for studying the complex neurobiological and behavioral effects of psychotropic drugs in a living organism. A variety of species and strains have been employed in this compound research to model different aspects of its therapeutic actions and potential side effects.
Sprague-Dawley rats are a commonly used outbred strain in pharmacological research and have been utilized in studies of this compound. researchgate.netnih.gov These rats are often used for pharmacokinetic studies and to assess the effects of drugs on conditioned avoidance responding and dopamine agonist-induced behaviors. nih.gov
C57BL/6 mice are a widely used inbred mouse strain in neuroscience research. They have been employed in studies investigating the effects of antipsychotics, including this compound, on behaviors relevant to schizophrenia, such as locomotor activity, social interaction, and prepulse inhibition. researchgate.netnih.gov
The nematode Caenorhabditis elegans (C. elegans) has emerged as a simple yet powerful model organism for studying the effects of drugs on basic biological processes. It has been used to evaluate the effects of this compound on parameters such as lipid accumulation and feeding behaviors, including pharyngeal pumping and defecation cycles.
As mentioned in the previous section, isolated atrial myocytes from rabbits have been used as an ex vivo model to study the cardiac electrophysiological effects of this compound. clinicaltrials.gov
Analytical Techniques for Metabolite Characterization (e.g., Liquid Chromatography-Tandem Mass Spectrometry, Hydrogen/Deuterium Exchange)
Understanding the metabolism of a drug is crucial for a complete picture of its pharmacology. Advanced analytical techniques are employed to identify and characterize the metabolites of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantification of drugs and their metabolites in biological matrices. It has been a key tool in characterizing the metabolic pathways of this compound. nih.gov For instance, LC-MS/MS was used to identify the major metabolite of this compound in hepatic cytosolic fractions from rats, dogs, and humans as a product of reductive cleavage. nih.gov LC-MS/MS methods have also been developed for the simultaneous determination of this compound and other antipsychotics in rat brain tissue.
Hydrogen/Deuterium Exchange (HDX) mass spectrometry is another powerful technique used to probe the structure and conformation of molecules. In the case of this compound, HDX, in combination with chemical derivatization, was used to deduce that the reductive cleavage of the molecule occurred at the benzisothiazole moiety. nih.gov
Comparative Pharmacological Profiling with Other Atypical Antipsychotics (Preclinical and mechanistic)
The classification of this compound as an "atypical" or "second-generation" antipsychotic is based on its distinct pharmacological profile compared to older, "typical" agents. Comparative preclinical studies are essential for delineating these differences.
A key feature that distinguishes many atypical antipsychotics, including this compound, is a high ratio of serotonin 5-HT2A to dopamine D2 receptor affinity. This compound possesses an in vitro 5-HT2A/D2 receptor affinity ratio that is higher than other first-line atypical antipsychotics such as risperidone, olanzapine, quetiapine, and aripiprazole. This high ratio is hypothesized to contribute to the lower incidence of extrapyramidal side effects and improved efficacy against negative symptoms compared to typical antipsychotics. nih.gov
In addition to its potent 5-HT2A and D2 receptor antagonism, this compound's interaction with other receptors further differentiates it. It exhibits potent interactions with 5-HT2C, 5-HT1D, and 5-HT1A receptors, which is a profile that predicts potential benefits in mood and cognition. It also has a moderate affinity for serotonin and norepinephrine reuptake transporters, suggesting potential antidepressant activity.
Conversely, this compound has a relatively low affinity for alpha1-adrenoceptors and histamine H1 receptors compared to some other atypicals like clozapine and olanzapine. Its very low affinity for muscarinic M1 receptors is a significant point of differentiation from agents like clozapine and olanzapine, predicting a lower burden of anticholinergic side effects.
Contributions to Theoretical Frameworks of Psychopharmacology (e.g., high 5-HT2A/D2 receptor affinity ratio, polypharmacology)
The study of this compound has contributed to and provided support for several key theoretical frameworks in modern psychopharmacology.
The "serotonin-dopamine hypothesis" of atypical antipsychotic action is strongly supported by the pharmacological profile of this compound. This theory posits that potent blockade of 5-HT2A receptors, in addition to D2 receptor blockade, is a key mechanism for achieving antipsychotic efficacy with a lower risk of motor side effects. nih.gov this compound's high 5-HT2A/D2 receptor affinity ratio is a prime example of this principle. nih.gov The antagonism of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, thereby mitigating the effects of D2 blockade in the nigrostriatal pathway, which is involved in motor control.
The concept of "polypharmacology" or "multi-receptor targeting" is also well-illustrated by this compound. Its efficacy is not attributed to its action at a single receptor but rather to its complex interplay with a range of dopamine and serotonin receptor subtypes, as well as its effects on neurotransmitter reuptake. nih.gov This broad spectrum of activity is thought to contribute to its therapeutic effects on a wider range of symptoms, including positive, negative, and affective symptoms of schizophrenia. The agonist activity of this compound at the 5-HT1A receptor, for example, is a feature shared with some newer antidepressants and anxiolytics and is theorized to contribute to its beneficial effects on mood and cognition. nih.gov
Q & A
Q. What are the key chemical properties of Ziprasidone that influence its pharmacological activity?
- Methodological Answer : this compound's pharmacological activity is influenced by its molecular structure (C₂₁H₂₁ClN₄OS), stereochemistry, and solubility profile. Key steps to assess these properties include:
- Structural Analysis : Use X-ray crystallography or nuclear magnetic resonance (NMR) to confirm the indole and benzisothiazole moieties critical for dopamine and serotonin receptor binding .
- Solubility Testing : Conduct pH-dependent solubility studies to evaluate bioavailability, as this compound’s absorption is enhanced in acidic environments .
- Stability Assessment : Perform accelerated stability testing under varying temperatures and humidity levels, with HPLC to detect degradation products .
Q. What methodologies are recommended for synthesizing this compound in laboratory settings?
- Methodological Answer : The synthesis involves sequential reactions:
Friedel-Crafts Acylation : React 6-chloro-2-oxindole with chloroacetyl chloride to form an intermediate.
Carbonyl Reduction : Use sodium borohydride (NaBH₄) to reduce the ketone group.
Dechlorination : Eliminate chlorine via catalytic hydrogenation or nucleophilic substitution .
- Validation : Confirm purity (>98%) using HPLC and characterize intermediates via mass spectrometry (MS) and infrared (IR) spectroscopy .
Q. How can researchers assess this compound’s potential cytotoxicity in preclinical models?
- Methodological Answer :
- In Vitro Models : Use MTT assays on hepatocyte (e.g., HepG2) or neuronal cell lines to measure IC₅₀ values.
- In Vivo Models : Administer this compound to rodents and monitor liver enzymes (ALT/AST) and histopathological changes .
- Controls : Include positive controls (e.g., known hepatotoxins) and vehicle-treated groups to isolate compound-specific effects.
Advanced Research Questions
Q. How should researchers design a randomized controlled trial (RCT) to compare this compound’s efficacy with other atypical antipsychotics?
- Methodological Answer :
- Participant Selection : Use stratified randomization based on diagnosis (e.g., schizophrenia, bipolar disorder) and severity scales (PANSS, YMRS) to ensure homogeneity .
- Blinding : Implement double-blinding with placebo and active comparator arms (e.g., risperidone).
- Outcome Measures : Primary endpoints (e.g., symptom reduction) and secondary endpoints (e.g., metabolic side effects) should align with FDA guidelines.
- Statistical Power : Conduct an a priori power analysis to determine sample size, accounting for attrition rates .
Q. What strategies can resolve contradictions in pharmacokinetic data across this compound studies?
- Methodological Answer :
- Systematic Review : Aggregate data from RCTs and observational studies using PRISMA guidelines to identify heterogeneity sources.
- Sensitivity Analysis : Exclude studies with high risk of bias (e.g., unblinded designs) or confounding variables (e.g., polypharmacy).
- Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in metabolism .
Q. How can in vitro models be optimized to study this compound’s receptor binding affinities?
- Methodological Answer :
- Radioligand Binding Assays : Use cell lines expressing D₂ and 5-HT₂A receptors. Competitive binding studies with [³H]-spiperone quantify IC₅₀ values.
- Functional Assays : Measure cAMP inhibition (D₂ receptors) or calcium flux (5-HT₂A) to assess antagonist activity.
- Cross-Validation : Compare results with computational docking simulations to validate binding conformations .
Q. What analytical methods are most effective for detecting this compound metabolites in biological samples?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) to isolate metabolites from plasma or urine.
- Detection : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Key metabolites (e.g., S-methyldihydrothis compound) should be quantified against deuterated internal standards.
- Validation : Follow FDA bioanalytical guidelines for precision, accuracy, and matrix effects .
Key Considerations for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
